molecular formula C26H31NO3 B1664621 4-Oxofenretinide CAS No. 865536-65-8

4-Oxofenretinide

Cat. No.: B1664621
CAS No.: 865536-65-8
M. Wt: 405.5 g/mol
InChI Key: NZVOGZATHCUFRC-KFJFTADJSA-N
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Description

4-Oxofenretinide, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, is a metabolite of the synthetic retinoid fenretinide. Retinoids are derivatives of vitamin A and play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in various cancer cell lines .

Mechanism of Action

Target of Action

4-Oxofenretinide, a metabolite of Fenretinide , primarily targets cell cycle regulatory proteins and apoptosis-related proteins . It interacts with these proteins to induce cell growth inhibition and apoptosis .

Mode of Action

Unlike Fenretinide, which only slightly affects the G1 phase of the cell cycle, this compound causes a marked accumulation of cells in the G2-M phase . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .

Biochemical Pathways

This compound affects the cell cycle regulation and apoptosis pathways . It induces a marked G2-M cell cycle arrest , and apoptosis in both Fenretinide-sensitive and Fenretinide-resistant cells . The apoptosis involves activation of caspase-3 and caspase-9 .

Pharmacokinetics

It has been found that this compound plasma levels are slightly lower than those of the parent drug, fenretinide . The formation of this biologically active metabolite in tumor cells was due to CYP26A1 induction .

Result of Action

The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis . It has been found to be two to four times more effective than Fenretinide in most cell lines, and is effective in both Fenretinide-sensitive and Fenretinide-resistant cells . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .

Action Environment

The action of this compound can be influenced by the expression of retinoic acid receptors (RARs). Elevated levels of CYP26A1 protein and metabolism of Fenretinide to this compound were found in cells transfected with RARβ and to a lesser extent in those transfected with RARγ . This suggests that the expression of RARs can influence the formation and thus the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Oxofenretinide has been found to interact with various enzymes and proteins. It has been shown to be more effective than fenretinide in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines . The growth-inhibitory effects of this compound seem to be independent of nuclear retinoid receptors (RAR), as indicated by the failure of RAR antagonists to inhibit its effects and by its poor ability to bind and transactivate RARs .

Cellular Effects

This compound has a marked effect on various types of cells and cellular processes. Unlike fenretinide, which only slightly affected the G1 phase of the cell cycle, this compound caused a marked accumulation of cells in G2-M . This effect was associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis in both fenretinide-sensitive and fenretinide-resistant cells and involves activation of caspase-3 and caspase-9 but not caspase-8 . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .

Temporal Effects in Laboratory Settings

It has been shown to be effective in both fenretinide-sensitive and fenretinide-resistant cells , indicating its potential long-term effects on cellular function.

Metabolic Pathways

This compound is a metabolite of fenretinide and is formed through the induction of cytochrome P450 26A1 . The formation of this biologically active metabolite in tumor cells was influenced by RAR expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxofenretinide is synthesized from fenretinide through an oxidation process. The primary enzyme involved in this transformation is cytochrome P450 26A1, which catalyzes the oxidation of fenretinide to produce this compound . The reaction conditions typically involve the presence of oxygen and specific cofactors required for the enzymatic activity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the enzymatic oxidation process to ensure high yield and purity. This could include the use of bioreactors and controlled environmental conditions to facilitate the enzymatic reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Oxofenretinide primarily undergoes oxidation reactions due to the presence of the retinoid structure. It can also participate in substitution reactions, particularly involving the hydroxyl group on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 26A1 enzyme, oxygen, and necessary cofactors.

    Substitution: Various nucleophiles can react with the hydroxyl group under suitable conditions.

Major Products: The primary product of the oxidation of fenretinide is this compound itself. Further reactions can lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Oxofenretinide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Some of its notable applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher efficacy in inducing cell cycle arrest and apoptosis compared to fenretinide. It is effective in both fenretinide-sensitive and fenretinide-resistant cell lines, making it a promising candidate for overcoming resistance in cancer therapy .

Properties

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-KFJFTADJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460380
Record name 3-Keto fenretinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865536-65-8
Record name 4-Oxofenretinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Keto fenretinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxofenretinide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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